1-Bromo-2,4-dichloro-3-methoxybenzene
CAS No.: 174913-18-9
Cat. No.: VC0176907
Molecular Formula: C7H5BrCl2O
Molecular Weight: 255.92
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 174913-18-9 |
---|---|
Molecular Formula | C7H5BrCl2O |
Molecular Weight | 255.92 |
IUPAC Name | 1-bromo-2,4-dichloro-3-methoxybenzene |
Standard InChI | InChI=1S/C7H5BrCl2O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 |
Standard InChI Key | ANLVZYYGYBXMIX-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1Cl)Br)Cl |
Introduction
Chemical Structure and Properties
1-Bromo-2,4-dichloro-3-methoxybenzene (CAS No.: 174913-18-9) is characterized by a benzene ring with four substituents: bromine at position 1, chlorine atoms at positions 2 and 4, and a methoxy group at position 3. This arrangement creates a molecule with the molecular formula C₇H₅BrCl₂O and a molecular weight of 255.92 g/mol. The structural configuration of this compound presents interesting opportunities for further chemical transformations due to the electronic effects imparted by the halogen atoms and the methoxy group.
Physical and Chemical Characteristics
The physical properties of 1-Bromo-2,4-dichloro-3-methoxybenzene reflect its halogenated aromatic nature. As with many halogenated compounds, it likely exhibits limited water solubility but good solubility in organic solvents such as dichloromethane, chloroform, and ethyl acetate. The presence of electron-withdrawing halogen substituents (bromine and chlorine) alongside the electron-donating methoxy group creates an interesting electronic distribution across the aromatic ring.
Spectroscopic Properties
The spectroscopic profile of 1-Bromo-2,4-dichloro-3-methoxybenzene would display characteristic patterns in various analytical techniques:
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¹H NMR Spectroscopy: Would likely show signals for the two remaining aromatic protons and the three protons of the methoxy group
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¹³C NMR Spectroscopy: Would display signals for the seven carbon atoms with characteristic chemical shifts influenced by the attached functional groups
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IR Spectroscopy: Would show characteristic bands for C-O stretching from the methoxy group, C-Br and C-Cl stretching, and aromatic C=C vibrations
Synthesis and Preparation Methods
The synthesis of 1-Bromo-2,4-dichloro-3-methoxybenzene typically involves carefully controlled electrophilic aromatic substitution reactions. These synthetic routes must be executed under specific conditions to ensure selectivity and high yields.
Laboratory Synthetic Routes
The preparation of this compound generally follows a multi-step process that requires precise temperature control to prevent unwanted side reactions. A common synthetic pathway involves:
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Starting with 3-methoxybenzene (anisole)
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Selective chlorination to introduce chlorine atoms at positions 2 and 4
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Bromination at position 1 using bromine in the presence of iron(III) bromide as a catalyst
The reaction conditions typically involve temperatures ranging from 60°C to 120°C, with careful selection of solvents and catalysts to influence the efficiency and selectivity of the reaction.
Reaction Mechanisms
The key reaction in the synthesis of 1-Bromo-2,4-dichloro-3-methoxybenzene is electrophilic aromatic substitution, which proceeds through the formation of reactive intermediates such as benzenonium ions. The electron-donating methoxy group and electron-withdrawing halogen atoms significantly influence the reactivity and regioselectivity of subsequent substitutions.
Chemical Reactivity
1-Bromo-2,4-dichloro-3-methoxybenzene exhibits a diverse range of chemical reactivity patterns, largely dictated by the electronic effects of its substituents.
Types of Reactions
The compound can participate in various reaction types, which can be categorized as follows:
Reaction Type | Description | Typical Conditions | Major Products |
---|---|---|---|
Nucleophilic Aromatic Substitution | Replacement of halogen atoms by nucleophiles | Basic conditions, elevated temperatures | Substituted derivatives |
Metal-Catalyzed Coupling | Formation of new C-C bonds | Palladium catalysts, basic conditions | Aryl-aryl or aryl-alkyl products |
Functional Group Transformation | Modification of the methoxy group | Acidic or basic conditions | Phenol derivatives |
Reduction Reactions | Removal of halogen atoms | Catalytic hydrogenation or metal hydrides | Partially or fully dehalogenated compounds |
Electronic Effects
The presence of electron-withdrawing halogens (bromine and chlorine) and the electron-donating methoxy group creates an interesting electronic distribution across the aromatic ring. This distribution influences the reactivity pattern of the compound in various chemical transformations. The bromine atom, being the most reactive halogen in this compound, often serves as the primary site for nucleophilic substitution and metal-catalyzed coupling reactions.
Applications and Research Uses
1-Bromo-2,4-dichloro-3-methoxybenzene finds applications in various fields due to its unique chemical structure and reactivity profile.
Synthetic Applications
The compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its halogenated structure provides opportunities for further functionalization through various chemical transformations, including:
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Cross-coupling reactions to form complex molecules
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Nucleophilic substitution reactions to introduce new functional groups
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Building block for heterocyclic compounds
Research Applications
In the research domain, 1-Bromo-2,4-dichloro-3-methoxybenzene is utilized for:
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Structure-activity relationship studies in medicinal chemistry
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Investigation of electronic and steric effects in aromatic systems
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Development of novel synthetic methodologies
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Probes for mechanistic studies in organic reactions
Comparison with Related Compounds
Understanding 1-Bromo-2,4-dichloro-3-methoxybenzene in relation to similar halogenated aromatic compounds provides valuable context for its chemical properties and applications.
Structural Analogs
Several structurally related compounds differ from 1-Bromo-2,4-dichloro-3-methoxybenzene in terms of substitution patterns, influencing their respective chemical behaviors:
Compound | Structural Differences | Impact on Properties |
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1-Bromo-2,3-dichloro-4-methoxybenzene | Different position of chlorine and methoxy groups | Altered electronic distribution and reactivity |
2,4-Dichloro-3-methoxybenzene | Absence of bromine | Reduced reactivity in certain coupling reactions |
1-Bromo-2,4-dichlorobenzene | Absence of methoxy group | Decreased electron density in the aromatic ring |
Future Research Directions
The unique structure and reactivity profile of 1-Bromo-2,4-dichloro-3-methoxybenzene suggest several promising areas for future investigation.
Synthetic Methodology Development
Further research into efficient and selective methods for preparing 1-Bromo-2,4-dichloro-3-methoxybenzene could focus on:
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Green chemistry approaches using environmentally friendly reagents and conditions
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Flow chemistry techniques to improve efficiency and scalability
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Catalytic methods for selective functionalization
Application Development
Potential new applications that warrant investigation include:
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Development of novel pharmaceutical candidates using this compound as a scaffold
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Exploration of its utility in materials science, particularly in electronic materials
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Investigation of its potential as a building block for agrochemicals with improved environmental profiles
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